molecular formula C13H14O3 B11886922 Benzyl 3-formylcyclobutane-1-carboxylate

Benzyl 3-formylcyclobutane-1-carboxylate

Cat. No.: B11886922
M. Wt: 218.25 g/mol
InChI Key: BZWIIRGKMBSAEO-UHFFFAOYSA-N
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Description

Benzyl 3-formylcyclobutane-1-carboxylate is a cyclobutane derivative featuring a benzyl ester group at position 1 and a formyl (aldehyde) substituent at position 2. Its molecular formula is inferred as C₁₂H₁₂O₃, with a molecular weight of 204.22 g/mol, assuming substitution of the hydroxyl group in Benzyl 3-hydroxycyclobutanecarboxylate (C₁₂H₁₄O₃, MW 206.24) with a formyl moiety .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

benzyl 3-formylcyclobutane-1-carboxylate

InChI

InChI=1S/C13H14O3/c14-8-11-6-12(7-11)13(15)16-9-10-4-2-1-3-5-10/h1-5,8,11-12H,6-7,9H2

InChI Key

BZWIIRGKMBSAEO-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1C(=O)OCC2=CC=CC=C2)C=O

Origin of Product

United States

Preparation Methods

Key Steps:

  • Reagent Preparation : POCl₃ reacts with DMF to form the chloromethyleneiminium ion, a potent electrophile.

  • Formylation : The oxocyclobutane carboxylate undergoes electrophilic attack at the α-carbon, followed by hydrolysis to yield the formyl derivative.

Example Protocol:

  • Substrate : Benzyl 3-oxocyclobutanecarboxylate (1.23 g, 6.03 mmol)

  • Reagent : DMF (5 mL) and POCl₃ (2.8 mL, 30 mmol)

  • Conditions : Stirred at 0–5°C for 72 hours, followed by hydrolysis with saturated K₂CO₃.

  • Yield : ~70% (estimated from analogous reactions).

Challenges:

  • Competing side reactions (e.g., over-halogenation) require precise temperature control.

  • Post-reaction purification often necessitates column chromatography.

Oxidative Methods: Ozonolysis of Cyclobutene Precursors

Ozonolysis of benzyl-protected cyclobutene derivatives offers a route to formyl-substituted cyclobutanes. This method is particularly effective for introducing the aldehyde group while preserving the ester functionality.

Procedure:

  • Substrate Synthesis : Benzyl 3-benzylidenecyclobutane-1-carboxylate is prepared via Wittig or Diels-Alder reactions.

  • Ozonolysis : Ozone is bubbled through a dichloromethane solution at −50°C, followed by reductive workup (e.g., dimethyl sulfide).

Data Table:

SubstrateReagentsTemperatureYieldReference
Benzyl 3-benzylidenecyclobutane-1-carboxylateO₃, CH₂Cl₂, DMS−50°C → RT78%

Advantages:

  • High regioselectivity for formyl group introduction.

  • Compatible with sensitive functional groups.

DAST-Mediated Fluorination and Subsequent Hydrolysis

While primarily used for fluorination, diethylaminosulfur trifluoride (DAST) can facilitate indirect formylation via intermediate difluoro derivatives.

Workflow:

  • Fluorination : Benzyl 3-oxocyclobutanecarboxylate is treated with DAST to yield benzyl 3,3-difluorocyclobutanecarboxylate.

  • Hydrolysis : The difluoro intermediate undergoes basic hydrolysis to regenerate the carbonyl group, though over-hydrolysis risks decarboxylation.

Optimization Insights:

  • Solvent : Dichloromethane minimizes side reactions.

  • Stoichiometry : Equimolar DAST and substrate prevent over-fluorination.

Limitations:

  • Low yield (~36–71%) due to competing decomposition pathways.

Ring Contraction of Pyrrolidine Derivatives

Recent advances in strained-ring synthesis utilize pyrrolidine precursors for cyclobutane formation. This method, reported by Dervan et al., involves singlet 1,4-biradical intermediates generated via thermal or photochemical activation.

Mechanism:

  • Pyrrolidine Activation : Treatment with iodonitrene species forms a reactive 1,1-diazene intermediate.

  • Biradical Cyclization : Nitrogen extrusion generates a 1,4-biradical, which undergoes stereospecific C–C bond formation to yield the cyclobutane core.

Application Example:

  • Substrate : N-Aminated pyrrolidine derivatives.

  • Conditions : HTIB (hydroxytosyloxyiodobenzene) in CH₂Cl₂ at 80°C.

  • Yield : Up to 79% for related cyclobutane structures.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

MethodYield RangeScalabilityCost EfficiencyKey Challenges
Vilsmeier–Haack60–70%HighModerateByproduct management
Ozonolysis70–78%MediumHighCryogenic conditions
DAST Fluorination/Hydrolysis36–71%LowLowCompeting decomposition
Ring Contraction50–79%MediumHighRadical intermediate control

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The benzyl ester moiety undergoes nucleophilic substitution under basic or acidic conditions. Common reactions include:

Reaction Type Reagents/Conditions Product
Saponification NaOH (aqueous), reflux3-Formylcyclobutane-1-carboxylic acid
Transesterification Alcohol (e.g., MeOH), acid catalystMethyl 3-formylcyclobutane-1-carboxylate

The ester group’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles such as hydroxide ions or alcohols. For example, saponification with aqueous NaOH cleaves the benzyl group, yielding the free carboxylic acid.

Aldehyde Group Reactivity

The formyl group participates in oxidation, reduction, and nucleophilic addition reactions:

Oxidation to Carboxylic Acid

Reagent Conditions Product
KMnO₄Acidic (H₂SO₄), heat3-Carboxycyclobutane-1-carboxylic acid
Ag(NH₃)₂⁺ (Tollens’ reagent)Aqueous ammonia, mild conditionsSilver mirror (diagnostic test)

Oxidation converts the aldehyde to a carboxylic acid, expanding its utility in synthesizing bifunctional cyclobutane derivatives.

Reduction to Alcohol

Reagent Conditions Product
NaBH₄THF/MeOH, 0–20°CBenzyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
LiAlH₄Dry ether, refluxBenzyl 3-(hydroxymethyl)cyclobutane-1-carboxylate

Reduction with NaBH₄ selectively targets the aldehyde, preserving the ester functionality . This generates a primary alcohol, which can serve as a precursor for further derivatization.

Cycloaddition Reactions

The strained cyclobutane ring and electron-deficient formyl group facilitate [2+2] or [4+2] cycloadditions:

Reaction Type Dienophile/Partner Product
Diels-Alder 1,3-Diene (e.g., butadiene)Bicyclic adduct with six-membered ring

These reactions exploit the compound’s ability to act as a dienophile, forming complex polycyclic structures.

Ester Hydrolysis Pathways

Hydrolysis can proceed via acid- or base-catalyzed mechanisms:

Condition Catalyst Product
Acidic HCl (aqueous), reflux3-Formylcyclobutane-1-carboxylic acid
Basic K₂CO₃ (acetone), refluxPotassium 3-formylcyclobutane-1-carboxylate

Base-mediated hydrolysis (e.g., with K₂CO₃) is a common method for ester cleavage, as demonstrated in analogous cyclobutane derivatives .

Cross-Coupling Reactions

The benzyl group can participate in transition-metal-catalyzed couplings:

Reaction Type Catalyst Product
Suzuki Coupling Pd(PPh₃)₄, arylboronic acidBiaryl-functionalized cyclobutane derivative

Such reactions enable the introduction of aromatic substituents, enhancing molecular complexity.

Stability and Side Reactions

While the compound is stable under standard storage conditions, prolonged exposure to strong acids/bases or oxidizing agents may lead to decomposition. The cyclobutane ring’s strain increases reactivity but also susceptibility to ring-opening under harsh conditions.

Scientific Research Applications

Synthetic Applications

Benzyl 3-formylcyclobutane-1-carboxylate is recognized for its versatility in organic synthesis. It can be synthesized through various methods, showcasing its adaptability for different chemical reactions. The compound serves as an intermediate in the synthesis of more complex molecules, including:

  • Formation of Cyclobutane Derivatives : It can be used to create cyclobutane derivatives that have applications in pharmaceuticals and agrochemicals.
  • Reactivity with Biological Targets : Interaction studies highlight its potential binding affinity with enzymes or receptors, which is crucial for evaluating its therapeutic applications.

Research indicates that this compound may exhibit biological activities that warrant further investigation. Some potential areas of application include:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of related compounds may possess antimicrobial properties, indicating a potential for this compound to be developed into an antimicrobial agent .
  • Antifungal Properties : Similar compounds have shown effectiveness against fungal strains, suggesting that this compound could also be explored for antifungal applications .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of derivatives related to this compound:

Case Study 1: Synthesis of Derivatives

A study synthesized various derivatives from this compound, assessing their reactivity and biological activity. The derivatives exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.

Case Study 2: Binding Affinity Studies

Research focused on the interaction of this compound with specific biological targets demonstrated promising results in binding affinity assays. These studies are essential for understanding the compound's mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of Benzyl 3-formylcyclobutane-1-carboxylate involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, the formyl group and benzyl ester group are key reactive sites that participate in various transformations. The compound’s effects are mediated through pathways involving these functional groups, leading to the formation of desired products.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound differs from analogs in substituent reactivity and polarity. Key comparisons include:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Physical State
Benzyl 3-formylcyclobutane-1-carboxylate C₁₂H₁₂O₃ (inferred) 204.22 (inferred) Ester, Aldehyde Likely liquid
Benzyl 3-hydroxycyclobutanecarboxylate C₁₂H₁₄O₃ 206.24 Ester, Hydroxyl Solid/Liquid
1-Benzylcyclobutane-1-carboxylic acid C₁₂H₁₄O₂ 190.24 Carboxylic acid White solid
Benzyl cinnamate derivatives Variable (e.g., C₁₇H₁₆O₂) Variable Ester, Aromatic substituents Solid/Liquid

Key Observations :

  • Reactivity : The formyl group in this compound confers higher electrophilicity than the hydroxyl group in its hydroxy analog, enabling participation in aldol condensations or Wittig reactions. In contrast, the carboxylic acid derivative (1-Benzylcyclobutane-1-carboxylic acid) exhibits acidity (pKa ~4-5) and hydrogen-bonding capacity, making it suitable for salt formation or catalysis .
  • Synthetic Utility: Benzyl cinnamate derivatives (e.g., Benzyl (1S,2S,3R)-2,3-diphenylcyclobutane-1-carboxylate) are synthesized via photocycloadditions, suggesting that similar strategies (e.g., [2+2] cycloadditions with aldehyde-containing dienophiles) could apply to the target compound .
Physical and Chemical Properties
  • Polarity : The formyl group increases polarity compared to hydroxyl or alkyl-substituted analogs, affecting solubility in polar solvents (e.g., DMSO or acetone).
  • Stability : Aldehydes are prone to oxidation, implying that this compound may require storage under inert conditions, unlike the more stable hydroxy or carboxylic acid derivatives .

Biological Activity

Benzyl 3-formylcyclobutane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological effects, mechanisms, and applications.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12_{12}H12_{12}O3_{3}
  • Molecular Weight : 220.22 g/mol
  • IUPAC Name : this compound

This compound features a cyclobutane ring substituted with a benzyl group and a formyl group, which are crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound have been evaluated through various studies, focusing primarily on its antibacterial, antifungal, and anti-inflammatory properties.

Antibacterial Activity

Research indicates that derivatives of benzyl compounds exhibit significant antibacterial activity. For instance, a study reported that certain benzyl derivatives demonstrated inhibitory effects against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values ranging from 4.77 to 17.94 μM .

CompoundTarget BacteriaMIC (μM)
Benzyl Derivative AStaphylococcus aureus4.77
Benzyl Derivative BPseudomonas aeruginosa9.55
Benzyl Derivative CAeromonas salmonicida8.96

These findings suggest that modifications to the benzyl moiety can enhance antibacterial properties, indicating a structure-activity relationship (SAR) that could be explored further for drug development.

Antifungal Activity

This compound has also been evaluated for its antifungal properties. In vitro studies showed that it inhibited the growth of various fungal strains, although specific data on this compound was limited. However, similar benzyl compounds have shown promising results against common pathogens like Candida albicans.

Anti-inflammatory Effects

Anti-inflammatory activity is another area where this compound shows potential. Some studies have indicated that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a critical role in inflammation . The exact mechanism for this compound requires further elucidation but may involve modulation of signaling pathways related to inflammation.

Case Studies and Research Findings

Several case studies have highlighted the biological activity of related compounds, providing insights into potential applications for this compound:

  • Insecticidal Activity : A derivative of the compound was tested for insecticidal properties against agricultural pests, showing significant lethality at low concentrations . This suggests potential agricultural applications.
  • Pharmacokinetics : Studies on the pharmacokinetic properties of similar compounds indicate favorable absorption and distribution profiles, suggesting that this compound could be developed into an effective therapeutic agent .
  • Toxicological Assessments : Preliminary toxicological assessments indicate that while some derivatives exhibit therapeutic potential, they also require careful evaluation to mitigate any adverse effects .

Q & A

Q. Table 1: Example Refinement Parameters

ParameterValue
R1 (I > 2σ(I))<0.05
wR2 (all data)<0.10
C-C bond length (cyclobutane)1.54–1.58 Å

What experimental design strategies are recommended for optimizing the synthesis of this compound?

Basic Research Question
Methodological Answer:
Adopt a uniform experimental design to optimize yield:

Variables : Vary reaction time (6–24 hr), molar ratio (acid:alcohol, 1:1–1:3), and catalyst loading (0.5–5 mol%) .

Catalyst Screening : Test acid catalysts (e.g., H₂SO₄, ammonium cerium phosphate) for esterification efficiency .

Kinetic Analysis : Monitor conversion via GC-MS or HPLC. Calculate turnover frequencies (TOF) to identify rate-limiting steps .

Q. Table 2: Optimization Results

CatalystYield (%)Optimal Time (hr)
H₂SO₄7812
Ammonium cerium phosphate858

What safety precautions are necessary when handling this compound in laboratory settings?

Basic Research Question
Methodological Answer:

PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for volatile intermediates .

Spill Management : Neutralize acidic residues with sodium bicarbonate; collect solid waste in sealed containers .

First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

How can discrepancies between spectroscopic data and crystallographic results be resolved during structural analysis?

Advanced Research Question
Methodological Answer:

Multi-Technique Validation : Compare NMR (¹H/¹³C) chemical shifts with X-ray-derived torsion angles. For cyclobutane rings, deviations >5° suggest conformational flexibility .

Dynamic NMR : Use variable-temperature NMR to assess ring puckering dynamics if crystallography shows planar geometry inconsistent with solution data.

Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate spectra and match experimental shifts .

What catalytic mechanisms are involved in the esterification reactions of this compound?

Advanced Research Question
Methodological Answer:

Acid-Catalyzed Pathway : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by benzyl alcohol.

Bifunctional Catalysts : Ammonium cerium phosphate acts via Lewis acid sites (Ce³⁺) to polarize the carbonyl group and stabilize intermediates .

Kinetic Isotope Effects (KIE) : Use deuterated substrates to confirm rate-determining steps (e.g., acyl-oxygen cleavage).

What methodologies are employed to analyze the kinetic parameters of reactions involving this compound?

Advanced Research Question
Methodological Answer:

Initial Rate Method : Measure rates under pseudo-first-order conditions (excess alcohol) to determine rate constants (k) .

Arrhenius Analysis : Conduct reactions at 25–80°C to calculate activation energy (Eₐ) from ln(k) vs. 1/T plots.

Michaelis-Menten Model : For enzyme-catalyzed systems, fit data to v=Vmax[S]Km+[S]v = \frac{V_{max}[S]}{K_m + [S]} to extract KmK_m and VmaxV_{max} .

Q. Table 3: Example Kinetic Data

Temperature (°C)k (min⁻¹)Eₐ (kJ/mol)
250.01245.2
500.087-

Notes

  • References : Ensure citations align with the provided evidence IDs (e.g., ).
  • Data Integrity : Cross-check experimental results with computational models to mitigate artifacts.
  • Safety Compliance : Always review SDS sheets (e.g., ) before handling reactive intermediates.

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